molecular formula C10H19NO5 B13512041 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

Cat. No.: B13512041
M. Wt: 233.26 g/mol
InChI Key: VLPDNYLGYMPWNS-ZETCQYMHSA-N
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Description

(2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid typically involves the protection of the amino group using the Boc group. One common method starts with the amino acid precursor, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Deprotection: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Deprotection: Free amine.

Scientific Research Applications

(2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid
  • (2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid

Uniqueness

(2S)-2-{(tert-butoxy)carbonylamino}-4-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both Boc-protected amine and hydroxyl functionalities. This combination allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-4-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)7(5-6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1

InChI Key

VLPDNYLGYMPWNS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCO)C(=O)O

Origin of Product

United States

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